2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds that have been the focus of many scientists due to their potential biological activity . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the carbon and hydrogen atoms in the molecule .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with alkynes, leading to the formation of new thiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the molecular weight of a compound can be determined using mass spectrometry .Mechanism of Action
Target of Action
2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide primarily targets nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . By activating NRF2, this compound helps in reducing oxidative stress and inflammation.
Mode of Action
This compound interacts with NRF2 by preventing its degradation. Normally, NRF2 is bound to Kelch-like ECH-associated protein 1 (KEAP1) in the cytoplasm, which targets it for ubiquitination and subsequent degradation. This compound disrupts this interaction, allowing NRF2 to translocate to the nucleus where it binds to antioxidant response elements (ARE) in the DNA, initiating the transcription of antioxidant genes .
Biochemical Pathways
The activation of NRF2 by this compound leads to the upregulation of various antioxidant and cytoprotective genes. These include genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferase (GST). These enzymes play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is moderately stable in liver microsomes, indicating a reasonable metabolic stability . It is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high oxidative stress. The metabolism primarily occurs in the liver, and the compound is excreted via the kidneys.
Result of Action
The molecular and cellular effects of this compound include a significant reduction in oxidative stress and inflammation. By upregulating antioxidant enzymes, the compound helps in neutralizing ROS, thereby protecting cells from oxidative damage. This action is particularly beneficial in conditions characterized by chronic inflammation and oxidative stress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other reactive species can affect the stability and activity of the compound. For instance, extreme pH levels can lead to the degradation of the compound, while high temperatures may enhance its metabolic rate, reducing its bioavailability .
Future Directions
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely depending on the specific structure of the thiophene derivative
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes have not been reported.
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide in animal models have not been reported. Studies on thiophene derivatives have shown that their effects can vary with different dosages .
Metabolic Pathways
Thiophene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not documented. Thiophene derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Thiophene derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-11-7-9-12(10-8-11)20-17(21)15-13-5-3-1-2-4-6-14(13)22-16(15)19/h7-10H,1-6,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOPHYOIARLUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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